Silver perfluorooctanoate

CAS No.: 335-93-3

Cat. No.: VC3767034

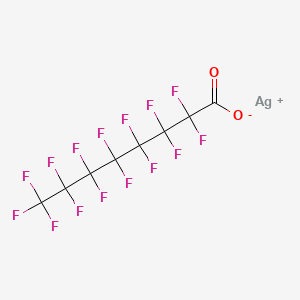

Molecular Formula: C8HAgF15O2

Molecular Weight: 521.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 335-93-3 |

|---|---|

| Molecular Formula | C8HAgF15O2 |

| Molecular Weight | 521.94 g/mol |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;silver |

| Standard InChI | InChI=1S/C8HF15O2.Ag/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |

| Standard InChI Key | CZINRFRKDICVHB-UHFFFAOYSA-N |

| SMILES | C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Ag+] |

| Canonical SMILES | C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Ag] |

Introduction

Synthesis and Preparation

Purification Methods

Purification of silver perfluorooctanoate likely involves:

-

Filtration to separate the precipitated product

-

Washing with appropriate solvents to remove unreacted starting materials

-

Recrystallization to improve purity

-

Drying under controlled conditions to remove residual moisture

The safety profile of silver perfluorooctanoate necessitates standard laboratory safety protocols, including the use of appropriate personal protective equipment, adequate ventilation, and proper disposal procedures. As with many PFAS compounds, concerns about environmental persistence should inform handling and disposal practices .

Biological and Environmental Considerations

Toxicological Properties

-

Environmental persistence

-

Potential for bioaccumulation

-

Possible associations with various health effects at sufficient exposure levels

The compound's hazard classification indicates it can cause skin and eye irritation and may cause respiratory irritation, suggesting direct contact and inhalation should be avoided .

Environmental Implications

As a member of the PFAS family, silver perfluorooctanoate likely exhibits the environmental persistence characteristic of perfluorinated compounds. The perfluorinated chain resists degradation in the environment, potentially leading to long-term persistence if released .

The presence of silver ions may also confer additional environmental considerations, as silver can be toxic to aquatic organisms at certain concentrations. Proper disposal practices are therefore essential to minimize environmental impact .

Current Research and Future Directions

Research involving silver perfluorooctanoate appears to be primarily confined to laboratory investigations rather than widespread commercial applications. As regulatory scrutiny of PFAS compounds increases globally, research may increasingly focus on:

-

Understanding the environmental fate and transport of silver perfluorooctanoate

-

Evaluating potential alternatives with improved environmental and safety profiles

-

Developing remediation strategies for environments contaminated with PFAS compounds

-

Exploring specialized applications where the unique properties of this compound offer significant advantages over alternatives

Future research might also explore whether the silver counterion in this compound affects the environmental behavior and biological interactions compared to other perfluorooctanoate salts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume